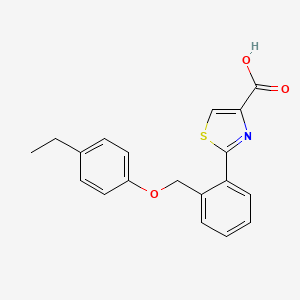
5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol” belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with three nitrogen atoms. The 3-methoxyphenyl group is a common substituent in organic chemistry, known for its contribution to the pharmacological properties of various drugs .
Molecular Structure Analysis
The molecular structure of this compound would consist of a triazole ring substituted with a methyl group at the 4-position, a thiol group at the 3-position, and a 3-methoxyphenyl group at the 5-position .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation and N-arylation, and participate in cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the thiol group could contribute to its reactivity, while the methoxyphenyl group could influence its solubility and stability .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One of the applications of triazole derivatives, including compounds structurally similar to 5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, is in the field of corrosion inhibition. These compounds have been investigated for their effectiveness in protecting metals against corrosion, particularly in acidic environments. Their efficiency as corrosion inhibitors is attributed to their ability to form protective layers on metal surfaces, which reduce the rate of metal dissolution and corrosion. For instance, studies on benzimidazole derivatives incorporating triazole thiol functionalities have demonstrated significant corrosion inhibition properties on mild steel in hydrochloric acid solution (Yadav et al., 2013).
Antimicrobial and Anti-inflammatory Properties
Research has also focused on the antimicrobial and anti-inflammatory properties of triazole derivatives. These compounds exhibit a broad spectrum of biological activities, including potential anti-inflammatory and antimicrobial effects. For example, the synthesis of new triazole derivatives has shown promising results in exhibiting anti-inflammatory activity (Labanauskas et al., 2004). Additionally, some triazole compounds have demonstrated good to moderate antimicrobial activities against various microorganisms, highlighting their potential as leads for the development of new antimicrobial agents (Bektaş et al., 2007).
Antiproliferative Activity
Compounds related to this compound have been synthesized and tested for their antiproliferative activities. These studies are part of ongoing efforts to discover new therapeutic agents for cancer treatment. Some derivatives have shown promising antiproliferative effects, indicating their potential utility in cancer research and therapy (Narayana et al., 2010).
Cholinesterase Inhibition
Furthermore, the exploration of triazole derivatives for their cholinesterase inhibitory activity represents another significant area of research. These studies are crucial for the development of new treatments for neurodegenerative diseases such as Alzheimer's. Compounds with cholinesterase inhibitory properties could potentially enhance cognitive functions by increasing the levels of acetylcholine in the brain. A study involving S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols has highlighted their excellent cholinesterase inhibitory potential, underscoring the importance of triazole derivatives in medicinal chemistry (Arfan et al., 2018).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-13-9(11-12-10(13)15)7-4-3-5-8(6-7)14-2/h3-6H,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXVLUDEUQOVMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2808773.png)

![2-Chloro-1-[3-(pyridin-4-ylmethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2808776.png)
![N-(2,4-dichloro-5-isopropoxyphenyl)-2-[(2-morpholino-2-oxoethyl)sulfonyl]acetamide](/img/structure/B2808777.png)




![2-(5-{[(2,4-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile](/img/structure/B2808788.png)
![2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2808789.png)

